1,2-Bis(methyldiethoxysilyl)ethylene
Overview
Description
Mechanism of Action
Action Environment
The action, efficacy, and stability of 1,2-Bis(methyldiethoxysilyl)ethylene can be influenced by environmental factors. For instance, its hydrolytic sensitivity suggests that its reactivity and stability may be affected by the presence of moisture or water . Therefore, it’s crucial to consider the environmental conditions when using this compound.
Biochemical Analysis
Biochemical Properties
1,2-Bis(methyldiethoxysilyl)ethylene plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. The hydrolyzable group of this compound forms stable condensation products with siliceous surfaces and other oxides such as those of aluminum, zirconium, tin, titanium, and nickel. The organofunctional group alters the wetting or adhesion characteristics of the substrate, catalyzes chemical transformations at the heterogeneous interface, and modifies its partition characteristics .
Cellular Effects
This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It enhances adhesive bonding and increases mechanical properties in coatings and composite applications. The compound’s ability to form multiple bonds with substrates ensures better substrate bonding and improved mechanical properties .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It forms up to six bonds with a substrate, compared to conventional silanes that form only three bonds. This increased bonding capability enhances the hydrolytic stability and durability of the materials it interacts with. The compound also catalyzes chemical transformations at the heterogeneous interface, impacting gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits high hydrolytic stability, which ensures a longer shelf life and better performance in various applications. Over time, it maintains its ability to form durable bonds and enhance mechanical properties, making it a reliable choice for long-term use .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, the compound enhances adhesive bonding and mechanical properties without causing adverse effects. At higher dosages, it may exhibit toxic effects due to its interaction with cellular components. It is essential to determine the optimal dosage to maximize benefits while minimizing potential toxicity .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound’s hydrolyzable group reacts with siliceous surfaces and other oxides, forming stable condensation products. These interactions impact metabolic flux and metabolite levels, contributing to the compound’s overall biochemical properties .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, ensuring it reaches the target sites where it can exert its effects. The compound’s ability to form multiple bonds with substrates enhances its distribution and effectiveness .
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its activity and function. Targeting signals and post-translational modifications direct the compound to these compartments, ensuring it reaches the appropriate sites for optimal performance. The compound’s unique structure and bonding capabilities contribute to its effective subcellular localization .
Preparation Methods
1,2-Bis(methyldiethoxysilyl)ethylene can be synthesized through several synthetic routes. One common method involves the reaction of methyldiethoxysilane with ethylene in the presence of a catalyst. The reaction conditions typically include a temperature range of 80-100°C and a pressure of 1-2 atm . Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
1,2-Bis(methyldiethoxysilyl)ethylene undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like toluene or dichloromethane, and reaction temperatures ranging from room temperature to 100°C . Major products formed from these reactions include silanol, silane, and substituted organosilicon compounds .
Scientific Research Applications
1,2-Bis(methyldiethoxysilyl)ethylene has a wide range of scientific research applications, including:
Comparison with Similar Compounds
1,2-Bis(methyldiethoxysilyl)ethylene can be compared with other similar organosilicon compounds, such as:
1,2-Bis(trimethoxysilyl)ethylene: This compound has similar crosslinking properties but differs in the number of methoxy groups, which can affect its reactivity and application.
1,2-Bis(triethoxysilyl)ethylene: Similar to this compound, but with three ethoxy groups, leading to different hydrolysis and condensation behaviors.
1,2-Bis(dimethoxymethylsilyl)ethylene: This compound has dimethoxy groups, which can influence its solubility and reactivity compared to this compound.
Properties
IUPAC Name |
[(E)-2-[diethoxy(methyl)silyl]ethenyl]-diethoxy-methylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28O4Si2/c1-7-13-17(5,14-8-2)11-12-18(6,15-9-3)16-10-4/h11-12H,7-10H2,1-6H3/b12-11+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLIVTNXBUXXOP-VAWYXSNFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C)(C=C[Si](C)(OCC)OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[Si](C)(/C=C/[Si](C)(OCC)OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28O4Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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